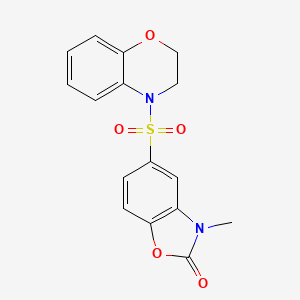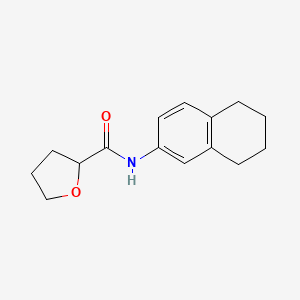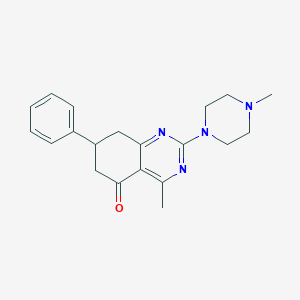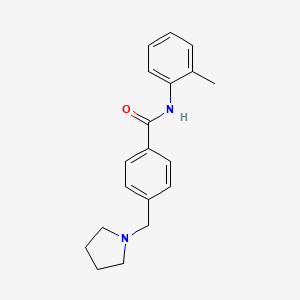
5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one, also known as DBM, is a small molecule that has been extensively studied for its potential therapeutic applications. DBM belongs to the class of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is complex and involves multiple signaling pathways. In cancer, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit the NF-κB signaling pathway, which is involved in cell proliferation and survival. 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to apoptosis of cancer cells. In inflammation, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB and MAPK signaling pathways. In neurodegeneration, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one protects neurons from oxidative stress by upregulating the expression of antioxidant enzymes, such as superoxide dismutase and catalase. 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one also prevents the accumulation of amyloid beta by inhibiting the expression of β-secretase, an enzyme involved in the production of amyloid beta.
Biochemical and Physiological Effects:
5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one inhibits the proliferation and induces apoptosis of cancer cells, as well as inhibiting angiogenesis and metastasis. In inflammation, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one reduces the production of pro-inflammatory cytokines and chemokines, as well as inhibiting the activation of immune cells, such as macrophages and T cells. In neurodegeneration, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one protects neurons from oxidative stress and prevents the accumulation of amyloid beta, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has several advantages for lab experiments, including its high purity and solubility in various solvents. 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo. These limitations need to be addressed in future studies to fully understand the therapeutic potential of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one.
Direcciones Futuras
For 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one research include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and neurodegeneration. Studies should also focus on optimizing the synthesis of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one to improve yield and purity, as well as developing novel formulations to improve its bioavailability in vivo. Additionally, the mechanism of action of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one needs to be further elucidated to fully understand its therapeutic effects. Finally, the safety and toxicity of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one need to be thoroughly investigated to ensure its suitability for clinical use.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of NF-κB signaling and the downregulation of anti-apoptotic proteins. In inflammation, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In neurodegeneration, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta, a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-17-13-10-11(6-7-15(13)23-16(17)19)24(20,21)18-8-9-22-14-5-3-2-4-12(14)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPDNNLLYXCGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4441605.png)

![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)


![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441644.png)
![isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B4441661.png)
![N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441666.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4441673.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4441674.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4441687.png)